Oxotremorine Exhibits ~7-Fold Higher Potency in Negative Inotropic Effects Compared to Carbachol
In isolated guinea-pig papillary muscles, oxotremorine demonstrated the highest negative inotropic potency among a panel of muscarinic agonists, with an EC50 of 20 nmol/L, which is approximately 7-fold more potent than carbachol (EC50 = 139 nmol/L) and 24.5-fold more potent than methacholine (EC50 = 490 nmol/L) [1]. This indicates that oxotremorine is a significantly more potent agonist for the receptor population mediating this specific cardiac effect.
| Evidence Dimension | Negative Inotropic Potency |
|---|---|
| Target Compound Data | EC50 = 20 nmol/L |
| Comparator Or Baseline | Carbachol (EC50 = 139 nmol/L); Methacholine (EC50 = 490 nmol/L) |
| Quantified Difference | Oxotremorine is 6.95x more potent than carbachol; 24.5x more potent than methacholine |
| Conditions | Isolated guinea-pig papillary muscle, presence of 100 µmol/L IBMX |
Why This Matters
This high potency allows for the use of lower concentrations to achieve robust cardiac muscarinic responses, potentially minimizing off-target effects in complex tissue preparations.
- [1] Korth M, Kühlkamp V. Muscarinic receptors mediate negative and positive inotropic effects in mammalian ventricular myocardium: differentiation by agonists. Br J Pharmacol. 1987;90(1):81-90. doi:10.1111/j.1476-5381.1987.tb16827.x View Source
